Licoricesaponin H2 (Liquiritinic acid diglucoside)
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Overview
Description
Preparation Methods
Licoricesaponin H2 can be extracted from licorice root using several methods:
Water Decoction Extraction: This involves boiling the licorice root in water to extract the saponins.
Solvent Extraction: Organic solvents such as ethanol are used to extract the compound from the root.
Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency.
Chemical Reactions Analysis
Licoricesaponin H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Licoricesaponin H2 has a wide range of scientific research applications:
Chemistry: It is used as a natural surfactant and emulsifying agent.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and ulcers.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-soothing properties
Mechanism of Action
Licoricesaponin H2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms.
Comparison with Similar Compounds
Licoricesaponin H2 is unique compared to other similar compounds due to its specific glycosidic structure and biological activities. Similar compounds include:
Uralsaponin T: Another triterpene saponin found in licorice with similar anti-inflammatory properties.
Glycyrrhetic Acid 3-O-Glucuronide: Known for its anti-ulcer and anti-inflammatory effects.
Araboglycyrrhizin: Exhibits antioxidant and immunomodulatory activities
Licoricesaponin H2 stands out due to its potent combination of anti-inflammatory, antioxidant, and immunomodulatory effects, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
135815-61-1 |
---|---|
Molecular Formula |
C42H62O16 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7-8,21-31,34-35,43-48H,9-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31-,34+,35-,37-,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
IPBGQSWRSQPGCF-LIOOBZAHSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
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